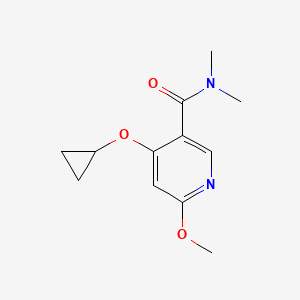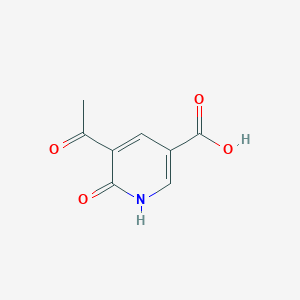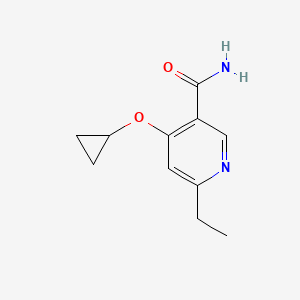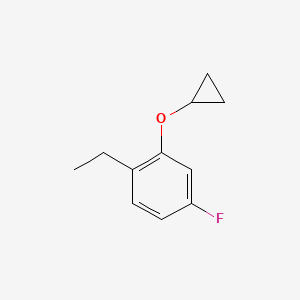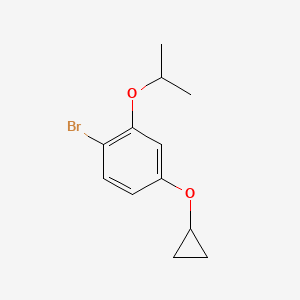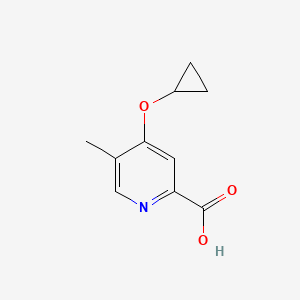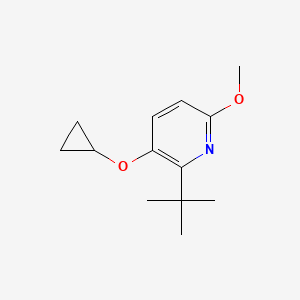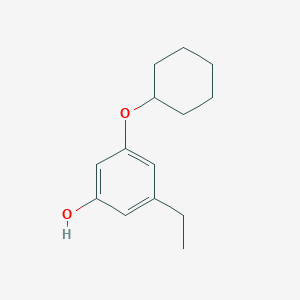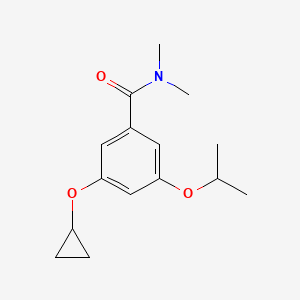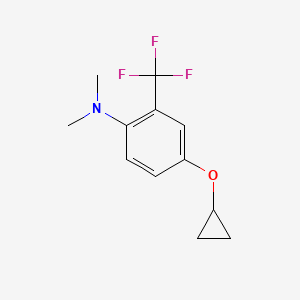
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.243 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a trifluoromethyl group attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Aniline Core: The aniline core is synthesized through the nitration of benzene followed by reduction to form aniline.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl iodide and a Lewis acid catalyst.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.
Dimethylation: The final step involves the dimethylation of the aniline nitrogen using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides in the presence of bases or acids.
Major Products Formed
Oxidation: Quinones, nitro compounds, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Alkylated, acylated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide: Similar structure but with an amide group instead of an aniline.
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine: Similar structure but with a pyridine ring instead of a benzene ring.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)aniline is unique due to the combination of its cyclopropoxy, dimethylamino, and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H14F3NO |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c1-16(2)11-6-5-9(17-8-3-4-8)7-10(11)12(13,14)15/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
AJSPOURFYOKAEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




